There is currently no cure for vEDS, but research has focused on managing symptoms and preventing complications. Celiprolol's potential benefit lies in its ability to lower blood pressure and heart rate, which are thought to contribute to the weakening of blood vessels in vEDS patients.
While some studies have explored the use of celiprolol for vEDS, the current body of research is limited. A key clinical trial, the BBEST trial conducted in 2010, involved a small group of 53 patients in Europe who received celiprolol treatment. The study showed some promise in terms of reducing blood vessel growth and improving clinical symptoms [Source: FIGHT vEDS, a patient advocacy group, discusses the BBEST trial here: ].
However, the results were not conclusive, and further research was needed. Another study published in 2019 reviewed the management and outcomes of vEDS patients at a single center in France. This study, while showing a longer lifespan for vEDS patients treated there, did not definitively isolate the role of celiprolol in these outcomes [Source: FIGHT vEDS discusses the limitations of the 2019 study here: ].
In 2019, the U.S. Food and Drug Administration (FDA) rejected a New Drug Application for celiprolol as a treatment for vEDS. The FDA cited the need for a larger and more robust clinical trial to demonstrate the drug's effectiveness. This decision highlights the ongoing need for further research into vEDS treatments [Source: FIGHT vEDS discusses the FDA rejection here: ].
Celiprolol is a medication classified as a beta-blocker, specifically a selective beta-1 adrenoceptor antagonist with partial beta-2 agonist activity and weak alpha-2 receptor antagonism. This unique pharmacologic profile allows celiprolol to effectively manage conditions such as hypertension and effort-induced angina pectoris. It was patented in 1973 and approved for medical use in 1982, primarily used in Europe and not widely available in the United States .
The chemical formula of celiprolol is CHNO, with a molar mass of approximately 379.501 g/mol. Its structure includes a benzene ring, which is crucial for its interaction with adrenergic receptors, contributing to its pharmacodynamic properties .
Celecoxib's mechanism of action revolves around its ability to selectively inhibit COX-2. COX-2 is an enzyme responsible for producing prostaglandins, inflammatory mediators that contribute to pain and inflammation. By blocking COX-2, Celecoxib reduces prostaglandin production, thereby lessening pain and inflammation [].
In terms of chemical synthesis, celiprolol can be synthesized through various methods that involve hydrolysis, acetylation, reduction, and acylation processes . The specific reactions include:
The synthesis of celiprolol involves multiple steps that can vary slightly depending on the specific method employed. A common synthesis route includes:
These steps yield celiprolol hydrochloride, which is the active pharmaceutical ingredient used in clinical settings .
Celiprolol interacts with various medications, which can affect its bioavailability and efficacy. Notable interactions include:
Adverse reactions observed in clinical trials include headache, sleepiness, and cold sensations, indicating that while generally well-tolerated, some patients may experience discomfort .
Celiprolol shares similarities with other beta-blockers but is unique due to its partial beta-2 agonist activity. Here are some comparable compounds:
| Compound | Type | Unique Features |
|---|---|---|
| Propranolol | Non-selective beta-blocker | Non-selective action on both beta receptors |
| Atenolol | Selective beta-1 antagonist | Lacks partial agonist activity at beta-2 |
| Acebutolol | Selective beta-1 antagonist | Has both antagonist and agonist properties |
| Bisoprolol | Selective beta-1 antagonist | Primarily used for heart failure management |
Celiprolol's ability to act as both an antagonist at beta-1 receptors and a partial agonist at beta-2 receptors distinguishes it from these compounds, potentially offering unique therapeutic benefits in specific patient populations .
The most efficient laboratory-to-plant route to Celiprolol begins with 4-chloronitrobenzene and proceeds through eight high-yield operations (Scheme 1). Key stepwise data are summarised below.
| Step | Transformation (reagent, conditions) | Isolated yield % | Reference |
|---|---|---|---|
| 1 | Hydrolytic replacement of chlorine with hydroxyl (15% aqueous sodium hydroxide, 140 °C, 0.3 megapascal, 10 hours) followed by solvent-free acetylation with acetic anhydride | 90.5 [1] | |
| 2 | Catalytic hydrogenation of the nitro group to amine (5% palladium on activated carbon, hydrogen 0.5 megapascal, 65 °C, 6.5 hours) | 92.0 [1] | |
| 3 | Formation of the N,N-diethylurea using diethyl carbamoyl chloride in acetone with sodium hydrogencarbonate (≤ 30 °C then reflux, 17 hours) | 90.8 [1] | |
| 4 | Solvent-free Fries rearrangement promoted by anhydrous aluminium chloride / sodium chloride (3 : 3 : 1, 140 °C, 3 hours) | 84.7 [1] | |
| 5 | Williamson ether synthesis with two equivalents of epichlorohydrin, sodium hydroxide and catalytic dimethyl sulfoxide (50 °C, 12 hours) | 82.3 [1] | |
| 6 | Regio-selective epoxide ring-opening with tert-butylamine in refluxing ethanol (8 hours) | 92.3 (reaction) / 76.0 (isolated base) [1] | |
| 7 | Conversion of Celiprolol base to Celiprolol hydrochloride by introduction of anhydrous hydrogen chloride into acetone | 81.3 [1] |
The sequence delivers an overall 39.1% yield of Celiprolol hydrochloride calculated from the initial 4-chloronitrobenzene charge [1].
Hydrolysis of 4-chloronitrobenzene is decisively rate-limited by mass transfer under alkaline pressure. Continuous mechanical agitation at 140 °C suppresses phase separation and limits hydrolysis time to ten hours, while the pressure of 0.3 megapascal avoids caustic loss through boiling [1].
The downstream functional group changes proceed sequentially on one aromatic platform:
Reduction: palladium-catalysed hydrogenation tolerates the phenolic acetate, avoiding deacetylation and affording 92% of 4-aminophenyl acetate [1].
Urea formation: diethyl carbamoyl chloride preferentially acylates the amine over the phenolic hydroxyl; keeping the temperature below thirty degrees Celsius during addition prevents O-acylation side products, securing a 90.8% yield [1].
Fries rearrangement optimisation: replacing hazardous nitrobenzene solvent with a molten aluminium chloride / sodium chloride eutectic converts the acetate to the required 3-acetyl-4-hydroxyphenyl urea cleanly; the salt matrix not only lowers viscosity but also avoids tar formation observed with aluminium chloride alone [1].
Etherification: the presence of trace dimethyl sulfoxide accelerates the O-alkylation. Complete conversion is achieved with as little as one millilitre, and the reaction time falls from twenty-four to twelve hours when five millilitres are used (Table 2) [1].
| Dimethyl sulfoxide added (mL) | Conversion after 24 h | Time to completion (h) | Reference |
|---|---|---|---|
| 0 | Incomplete | > 24 | [1] |
| 1 | Complete | 24 | [1] |
| 3 | Complete | 17.5 | [1] |
| 5 | Complete | 12 | [1] |
| 10 | Complete | 11 | [1] |
| Solvent (reflux, 8 h) | Yield of Celiprolol base % | Reference |
|---|---|---|
| Ethanol | 92.3 [1] | |
| Acetone | 79.5 [1] | |
| Dichloromethane | 75.2 [1] | |
| Water | 71.3 [1] | |
| Neat tert-butylamine | 68.9 [1] |
Crude Celiprolol base contains coloured impurities and minor epichlorohydrin adducts. Patent WO 2007 029155 discloses a robust crystallisation that converts the base into a monohydrate of > 99.5% chromatographic purity by slow cooling from ethyl acetate or related carboxylic acid esters; the ester solvents selectively dissolve non-polar by-products and deliver a free-flowing crystalline cake suitable for filtration and drying [2].
For the final hydrochloride, water-miscible solvents such as acetone or ethanol are preferred. Controlled seeding with Form I Celiprolol hydrochloride, followed by gradual introduction of anhydrous hydrogen chloride, precipitates uniformly sized crystals that filter and dry rapidly while retaining the required polymorphic form [3]. Maintaining the temperature below ambient during acid addition and limiting water content to less than five percent by mass prevents formation of the less stable Form II and ensures batch-to-batch reproducibility of particle morphology [3].
High-performance liquid chromatography represents the cornerstone analytical technique for celiprolol quantification across diverse matrices. Method development encompasses critical optimization of chromatographic parameters to achieve reliable separation, quantification, and validation performance [1] [2] [3].
Reversed-phase chromatography utilizing octadecylsilane stationary phases constitutes the predominant approach for celiprolol analysis. The XBridge C18 column (150 mm × 3.0 mm inner diameter, 3.5 μm particle size) demonstrates superior performance at elevated temperatures (35°C), providing enhanced efficiency and reduced analysis time [2] [3]. Alternative configurations include conventional C18 phases with dimensions of 250 mm × 4.6 mm and 5 μm particle size, which offer extended retention and improved resolution for complex matrices [4] [5].
Silanol deactivation emerges as a critical consideration for basic compounds such as celiprolol. Deactivated reversed-phase supports eliminate the characteristic tailing associated with basic analytes, ensuring symmetric peak shapes and accurate quantification [6]. The selection of ultra-pure silica substrates with high surface area (440 m²/g) and appropriate carbon loading (20-24%) contributes to enhanced retention reproducibility and column longevity [7].
Mobile phase composition significantly influences retention behavior, selectivity, and peak symmetry. Isocratic elution systems demonstrate excellent performance for celiprolol quantification. The optimized mobile phase comprising acetonitrile and 10 millimolar ammonium acetate buffer (pH 10.5) in a 34:66 volume ratio provides baseline resolution with retention times of 6.3 minutes for celiprolol and 4.2 minutes for acebutolol internal standard [2] [3].
Alternative mobile phase systems employ acetonitrile-water combinations with triethylamine modification. The incorporation of 1.2% weight per volume triethylamine with pH adjustment to 3.0 using orthophosphoric acid effectively suppresses silanol interactions and improves peak symmetry [5] [8]. Buffer concentration optimization typically ranges from 10-50 millimolar to maintain adequate ionic strength while minimizing background interference.
Fluorescence detection provides superior sensitivity compared to ultraviolet absorption methods. Optimized fluorescence conditions utilize excitation wavelengths of 250 nanometers and emission detection at 482 nanometers, yielding detection limits of 1.0 nanogram per milliliter [2] [3]. Alternative fluorescence parameters employ excitation at 350 nanometers with emission monitoring at 450 nanometers for enhanced selectivity in biological matrices [1].
Ultraviolet detection at 232 nanometers represents a viable alternative for applications where fluorescence detection is unavailable. However, ultraviolet methods typically exhibit higher detection limits (5-10 nanograms per milliliter) compared to fluorescence approaches [5] [8]. The selection of detection wavelength requires consideration of matrix interference and analyte absorption characteristics.
| Parameter | Method 1 (Fluorescence) | Method 2 (UV Detection) | Method 3 (Alternative) |
|---|---|---|---|
| Column | XBridge C18 (150×3.0 mm, 3.5 μm) | Reversed-phase C18 | Hypurity C8 (250×4.6 mm) |
| Mobile Phase | ACN:10mM NH₄OAc pH 10.5 (34:66) | ACN:H₂O:TEA (16:84:1.2%) | MeOH:0.04M PO₄ pH 7.0 (35:65) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | Fluorescence (250/482 nm) | UV (232 nm) | UV (225 nm) |
| Retention Time | 6.3 min (celiprolol) | Variable | 9.52 min (celiprolol) |
| Temperature | 35°C | Ambient | Ambient |
Enantiospecific analysis of celiprolol represents a specialized analytical challenge requiring chiral recognition systems capable of differentiating stereoisomers. The pharmacological significance of enantiomeric differences necessitates robust methods for individual enantiomer quantification in complex biological matrices [1] [9] [10].
Immobilized polysaccharide-based chiral stationary phases demonstrate exceptional performance for celiprolol enantiomer separation. The Chiralpak IC column, utilizing cellulose tris(3,5-dichlorophenyl carbamate) immobilized on spherical silica, provides baseline resolution of celiprolol enantiomers with resolution factors exceeding 2.5 [1]. This immobilized phase offers enhanced solvent compatibility compared to coated alternatives, enabling utilization of diverse mobile phase systems including tetrahydrofuran, ethyl acetate, and chloroform.
Alternative chiral selectors include cellulose tris(3,5-dimethylphenyl carbamate) and amylose-based derivatives. The cellulose tris(4-chloro-3-methylphenyl carbamate) phase demonstrates good enantioselectivity with optimal mobile phase conditions of n-hexane:1,2-dichloroethane:ethanol (77:21:2 volume ratio) [9] [11]. Beta-cyclodextrin and alpha-acid glycoprotein phases provide moderate enantioresolution but may require extended analysis times.
Normal-phase elution systems predominate in chiral celiprolol analysis. The optimized mobile phase consisting of n-hexane:ethanol:triethylamine (70:30:0.4% volume ratio) provides excellent enantiomer resolution with retention times of 20.44 minutes for S-(-)-celiprolol and 23.21 minutes for R-(+)-celiprolol [1]. Triethylamine addition (0.4% volume) proves essential for suppressing deleterious silanol effects and improving peak symmetry.
Ethanol concentration critically affects selectivity and retention. Higher ethanol ratios (>30%) dramatically increase retention times due to enhanced hydrogen bonding between celiprolol enantiomers and the chiral stationary phase [1]. Conversely, insufficient ethanol content results in poor peak shape and reduced resolution. The optimal ethanol concentration balances retention time, selectivity, and peak symmetry requirements.
Capillary zone electrophoresis using sulfated beta-cyclodextrin as chiral selector offers rapid enantiomer separation. Optimized conditions employ 52 millimolar acetate buffer (pH 4.0) containing 3.0 millimolar sulfated beta-cyclodextrin at 19.5°C [12]. This system achieves baseline separation of celiprolol enantiomers in less than 10 minutes with excellent precision and linearity for pharmaceutical and biological applications.
The experimental design optimization involves systematic evaluation of buffer pH (3.5-5.0), buffer concentration (30-70 millimolar), chiral selector concentration (1.0-5.0 millimolar), and temperature (15-25°C). Response surface methodology enables identification of optimal conditions maximizing resolution while minimizing analysis time and current generation [12].
Biological sample preparation for enantiospecific analysis requires careful consideration of extraction efficiency and stereochemical stability. Solid-phase extraction using C18 cartridges provides efficient cleanup for both plasma and urine matrices. The protocol involves sample conditioning with methanol and phosphate buffer (50 millimolar, pH 6.8), followed by selective elution with methanol [1].
Protein precipitation using acetonitrile effectively removes high molecular weight interferents while maintaining enantiomer integrity. The deproteinization procedure involves 1:3 sample-to-acetonitrile ratio, vortex mixing for 5 minutes, and centrifugation at 10,000 rpm for 10 minutes. The supernatant undergoes evaporation to dryness and reconstitution in appropriate mobile phase or buffer systems [1].
| Chiral Method | Stationary Phase | Mobile Phase | Resolution | Analysis Time |
|---|---|---|---|---|
| HPLC-Fluorescence | Chiralpak IC | n-hexane:EtOH:TEA (70:30:0.4) | Rs = 2.56 | 25 min |
| HPLC-UV | Cellulose tris-DMP | n-hexane:DCE:EtOH (77:21:2) | Good | 30 min |
| CE-UV | Sulfated β-CD | 52mM acetate pH 4.0 | Baseline | <10 min |
| HPLC-FL | α1-AGP | Phosphate buffer systems | Moderate | 20 min |
Method validation constitutes a fundamental requirement for analytical procedures intended for quantitative celiprolol determination. Validation parameters must demonstrate method suitability according to International Conference on Harmonization guidelines and regulatory requirements [13] [14] [15].
Linearity evaluation encompasses systematic assessment of method response proportionality across the intended analytical range. Calibration curves for celiprolol demonstrate excellent linearity over concentration ranges of 5-250 nanograms per milliliter for both enantiomers in biological matrices [1]. Linear regression analysis yields correlation coefficients (r) of 0.9998 for both S-(-)-celiprolol and R-(+)-celiprolol, indicating exceptional linearity performance.
Extended linearity ranges of 1.0-1000 nanograms per milliliter provide flexibility for diverse analytical applications, from trace quantification to high-concentration pharmaceutical analysis [2] [3]. The broader range accommodates pharmacokinetic studies where plasma concentrations may vary significantly following therapeutic administration. Calibration curve acceptance criteria require correlation coefficients exceeding 0.995 with back-calculated standard accuracies within ±15% (±20% at the lower limit of quantification) [16] [17].
Statistical evaluation of linearity employs analysis of variance and residual plot examination. The standard deviation of residuals (Sy/x) values of 3.25×10⁻³ and 3.85×10⁻³ for S-(-)-celiprolol and R-(+)-celiprolol respectively demonstrate minimal scatter around the regression line [1]. Lack-of-fit testing confirms linearity assumptions across the validated range.
Sensitivity determination involves systematic evaluation of limit of detection and limit of quantification parameters. The limit of detection, defined as the lowest concentration reliably distinguished from blank response, ranges from 1.0-2.5 nanograms per milliliter depending on matrix complexity [1] [18] [19]. Plasma matrices typically yield detection limits of 1.5 nanograms per milliliter, while urine analysis achieves 2.5 nanograms per milliliter due to increased matrix interference.
Limit of quantification determination employs signal-to-noise ratio assessment and precision-based approaches. The International Conference on Harmonization method utilizing LOQ = 10σ/S (where σ represents response standard deviation and S denotes calibration slope) provides systematic quantification limit determination [20] [14]. Practical limit of quantification values of 5 nanograms per milliliter enable quantification of therapeutic plasma concentrations following standard dosing regimens.
Alternative limit of quantification assessment employs precision-based criteria requiring coefficient of variation below 20% and accuracy within ±20% of nominal concentration [16] [21]. This approach ensures quantification reliability at low concentrations critical for pharmacokinetic and bioequivalence studies.
Precision assessment encompasses both repeatability (intra-day) and intermediate precision (inter-day) evaluation across multiple concentration levels. Intra-day precision for plasma analysis demonstrates relative standard deviation values of 0.83-1.94% for S-(-)-celiprolol and 0.86-1.81% for R-(+)-celiprolol across the validation range [1]. These values substantially exceed International Conference on Harmonization requirements (<15% precision) indicating excellent method repeatability.
Inter-day precision evaluation involves analysis of quality control samples over multiple days with different analysts and instrument conditions. Inter-day precision values of 0.85-1.95% and 0.86-1.87% for S-(-)-celiprolol and R-(+)-celiprolol respectively demonstrate method robustness across analytical variables [1]. The minimal variation between intra-day and inter-day precision indicates excellent method consistency.
Accuracy assessment through recovery studies demonstrates mean recovery percentages of 95.6-101.8% across validation concentrations [1]. Accuracy expressed as percentage error ranges from -3.67% to +1.69% for S-(-)-celiprolol and -4.40% to +1.81% for R-(+)-celiprolol, well within regulatory acceptance criteria (±15%, ±20% at limit of quantification) [16] [17].
| Validation Parameter | Plasma Matrix | Urine Matrix | ICH Criteria |
|---|---|---|---|
| Intra-day Precision (%RSD) | 0.83-1.94% | 0.70-1.50% | <15% |
| Inter-day Precision (%RSD) | 0.85-1.95% | 0.68-1.99% | <15% |
| Accuracy (% Error) | -3.67 to +1.69% | -1.07 to +1.27% | ±15% (±20% LLOQ) |
| Recovery (%) | 95.6-101.8% | Not specified | 80-120% |
| LOD (ng/mL) | 1.5 | 2.5 | Method dependent |
| LOQ (ng/mL) | 5.0 | 5.0 | Method dependent |
| Linear Range | 5-250 ng/mL | 5-250 ng/mL | Application dependent |
| Correlation Coefficient | 0.9998 | 0.9998 | ≥0.995 |
Robustness evaluation examines method performance under deliberate variations in analytical conditions. Flow rate modifications (±20%), detection wavelength changes (±5 nanometers), and temperature variations (±5°C) demonstrate minimal impact on quantification accuracy [1]. Recovery percentages remain within 95-99% under varied conditions, confirming method robustness for routine analytical applications.
System suitability parameters ensure continued method performance during sample analysis. Critical parameters include retention time reproducibility (<2% relative standard deviation), peak area repeatability (<5% relative standard deviation), and resolution factors (>2.0 for critical pairs) [15] [22]. Tailing factors below 2.0 and theoretical plate counts exceeding 2000 indicate adequate chromatographic performance.